molecular formula C24H19FN2O3 B2984710 5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol CAS No. 877789-01-0

5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

Cat. No. B2984710
CAS RN: 877789-01-0
M. Wt: 402.425
InChI Key: ROTBGKWIUKPFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional and two-dimensional nuclear magnetic resonance (NMR) analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrimidine ring, for example, can undergo reactions like alkylation, acylation, and halogenation. The phenol groups can undergo reactions like esterification and etherification .

Scientific Research Applications

Chemical Synthesis and Molecular Design

Compounds with similar structural motifs to "5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol" are often explored for their potential as intermediates in the synthesis of more complex molecules. For instance, the development of selective and orally efficacious inhibitors of the Met kinase superfamily demonstrates the role of substituted phenyl and pyrimidinyl groups in achieving targeted biological activity (Schroeder et al., 2009). Similarly, fluoroionophores based on diamine-salicylaldehyde derivatives highlight the application of fluorophenyl and methoxy groups in designing molecules with specific binding properties to metal ions (Hong et al., 2012).

Biological Activity and Antifungal Effects

The structural features found in compounds like "5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol" are often associated with biological activities. For example, certain pyrimidin-amine derivatives have been shown to exhibit antifungal effects, suggesting potential applications in developing antifungal agents (Jafar et al., 2017).

Development of Inhibitors

The incorporation of fluorophenyl and methoxy groups into molecular designs is a common strategy for enhancing the activity and selectivity of inhibitors targeting specific enzymes or receptors. For example, the design and synthesis of novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have demonstrated fungicidal activities, indicating the utility of these functional groups in agrochemical research (Ren et al., 2007).

Fluorescent Probes and pH Indicators

Additionally, molecules featuring methoxyphenyl and fluorophenyl groups have been explored as fluorescent probes and pH indicators, demonstrating the versatility of these compounds in analytical chemistry and sensor development. For instance, the preparation of fluorescent and colorimetric pH-indicators based on specific structural modifications showcases the potential application of such compounds in monitoring environmental and biological pH changes (Kun, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a drug, it might interact with biological targets in the body. A molecular docking study could be used to predict its binding affinity to these targets .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-23-5-3-2-4-19(23)21-13-26-15-27-24(21)20-11-10-18(12-22(20)28)30-14-16-6-8-17(25)9-7-16/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBGKWIUKPFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol

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